molecular formula C16H12BrNOS B13644714 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile

Cat. No.: B13644714
M. Wt: 346.2 g/mol
InChI Key: YMWAWPHCKGPKDD-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a cyclopropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H12BrNOS

Molecular Weight

346.2 g/mol

IUPAC Name

4-(5-bromo-2-cyclopropyloxyphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C16H12BrNOS/c17-12-3-8-15(19-13-4-5-13)16(9-12)20-14-6-1-11(10-18)2-7-14/h1-3,6-9,13H,4-5H2

InChI Key

YMWAWPHCKGPKDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)SC3=CC=C(C=C3)C#N

Origin of Product

United States

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